2-Chloro-4-isopropoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4-isopropoxypyridine involves various methods. One of the methods includes the cyclocondensation reaction of 2-chloro-4-anilinoquinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-isopropoxypyridine is complex. It has been studied using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000–400cm-1 and 3500–100cm-1 respectively . The molecular structure and fundamental vibrational frequencies have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G(d,p) basis set calculations .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4-isopropoxypyridine are complex. It has been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . It has also been used in the synthesis of diarylborinic acids and their four-coordinated analogs .Physical And Chemical Properties Analysis
2-Chloro-4-isopropoxypyridine is a pale-yellow to yellow-brown liquid . It has a molecular weight of 171.63 .Scientific Research Applications
- Suzuki–Miyaura Coupling : 2-Chloro-4-isopropoxypyridine serves as a valuable boron reagent in Suzuki–Miyaura coupling reactions. This method allows for the construction of carbon–carbon bonds, especially in the synthesis of biaryl compounds. The mild reaction conditions, functional group tolerance, and compatibility with palladium catalysts make it a preferred choice .
Organic Synthesis
Mechanism of Action
Safety and Hazards
2-Chloro-4-isopropoxypyridine is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
2-Chloro-4-isopropoxypyridine has a wide range of applications in organic synthesis, drug development, and agricultural science. Future research could focus on enhancing its anti-inflammatory activities with minimum toxicity . It could also be used in the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
2-chloro-4-propan-2-yloxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMZKLHWXBGQHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-isopropoxypyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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